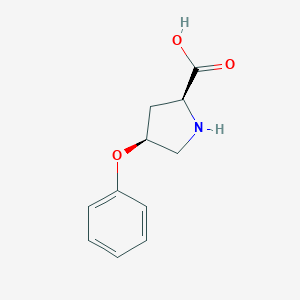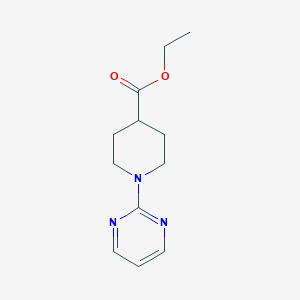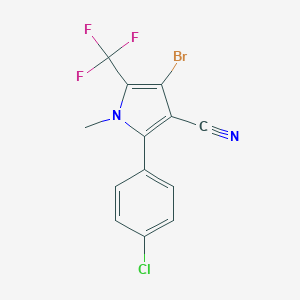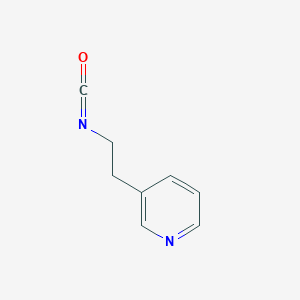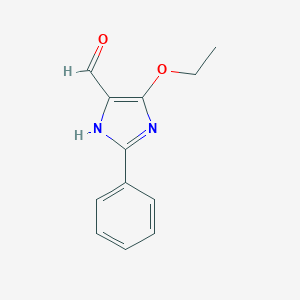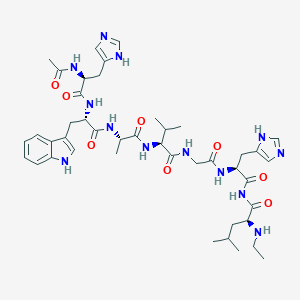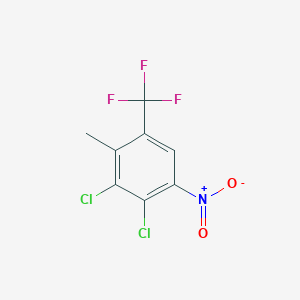
Naltrindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El naltrindol es un antagonista del receptor opioide delta altamente potente y selectivo. Se utiliza principalmente en investigación biomédica para estudiar el receptor opioide delta, que juega un papel importante en la modulación del dolor y el estado de ánimo. El naltrindol se deriva de la naltrexona, un antagonista opioide bien conocido, y se ha modificado para mejorar su selectividad para el receptor opioide delta .
Métodos De Preparación
El naltrindol se puede sintetizar utilizando el método de síntesis de indol de Fischer. Este método implica la reacción de clorhidrato de naltrexona con varias fenilhidrazinas en condiciones acuosas ligeramente ácidas. La reacción se lleva a cabo típicamente en agua hirviendo, y los productos se obtienen mediante una simple filtración. Este método es eficiente, respetuoso con el medio ambiente y adecuado para la síntesis a escala de gramos .
Análisis De Reacciones Químicas
El naltrindol experimenta varias reacciones químicas, que incluyen:
Oxidación: El naltrindol se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El naltrindol puede experimentar reacciones de sustitución, particularmente en el átomo de nitrógeno, para formar varios derivados.
Aplicaciones Científicas De Investigación
El naltrindol se utiliza ampliamente en la investigación científica debido a su alta selectividad para el receptor opioide delta. Algunas de sus aplicaciones incluyen:
Química: El naltrindol se utiliza para estudiar las relaciones estructura-actividad de los receptores opioides y para desarrollar nuevos ligandos de receptores opioides.
Biología: Se utiliza para investigar el papel de los receptores opioides delta en varios procesos biológicos, incluida la modulación del dolor, la regulación del estado de ánimo y la neuroprotección.
Medicina: El naltrindol se utiliza en estudios preclínicos para explorar sus posibles aplicaciones terapéuticas en el manejo del dolor, el tratamiento de la adicción y la neuroprotección.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor opioide delta
Mecanismo De Acción
El naltrindol ejerce sus efectos al unirse al receptor opioide delta, un receptor acoplado a proteína G. Tras la unión, el naltrindol actúa como un antagonista, bloqueando la actividad del receptor e impidiendo la unión de péptidos opioides endógenos. Esta inhibición puede modular varios procesos fisiológicos, incluida la percepción del dolor y la regulación del estado de ánimo. La alta selectividad del naltrindol para el receptor opioide delta se atribuye a sus modificaciones estructurales, que mejoran su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
El naltrindol es único debido a su alta selectividad y potencia para el receptor opioide delta. Los compuestos similares incluyen:
Naltrexona: Un antagonista del receptor opioide no selectivo utilizado en el tratamiento de la dependencia de opioides y el alcohol.
Naltriben: Otro antagonista del receptor opioide delta con una estructura similar al naltrindol, pero con diferentes propiedades farmacológicas.
Naloxona: Un antagonista del receptor opioide no selectivo utilizado para revertir la sobredosis de opioides
La singularidad del naltrindol radica en sus modificaciones estructurales, que confieren una alta selectividad para el receptor opioide delta, lo que lo convierte en una herramienta valiosa en la investigación de receptores opioides y el desarrollo de fármacos.
Propiedades
Número CAS |
111555-53-4 |
|---|---|
Fórmula molecular |
C26H26N2O3 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 |
Clave InChI |
WIYUZYBFCWCCQJ-IFKAHUTRSA-N |
SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
SMILES canónico |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Sinónimos |
17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan naltrindole natrindole hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
